Icosyl formate
Description
Structure
2D Structure
Properties
CAS No. |
66326-15-6 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
icosyl formate |
InChI |
InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21-22/h21H,2-20H2,1H3 |
InChI Key |
XPSVNIWOCPFNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC=O |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis Pathways
Identification and Detection in Botanical Extracts
A notable instance of icosyl formate's natural occurrence is in the medicinal plant Symplocos racemosa Roxb., a member of the Symplocaceae family. researchgate.netscribd.com A chemometric analysis of leaf extracts from this plant, utilizing different solvents like chloroform, methanol (B129727), and ethanol, identified a wide array of phytochemicals. researchgate.net Among the 57 compounds detected, 1-heneicosyl formate (B1220265) was found to constitute 5.11% of the identified phytochemotypes in the extracts. researchgate.netresearcher.life The bark of S. racemosa, known as Lodhra in traditional medicine, is recognized for its use in treating various ailments. nih.govcuestionesdefisioterapia.com Phytochemical screenings of the plant have revealed the presence of numerous bioactive compound classes, including flavonoids, tannins, saponins, triterpenes, and glycosides, which contribute to its medicinal properties. nih.govcuestionesdefisioterapia.com The identification of this compound adds to the complex chemical profile of this important plant.
Table 1: Selected Phytochemicals Identified in Symplocos racemosa Leaf Extract via GC/MS
| Compound | Percentage |
|---|---|
| (Z)-9-Octadecenamide | 19.33% |
| Erucyl-amide | 15.94% |
| 2,4-Hexanedione, 5,5-dimethyl- | 11.94% |
| 10-Heneicosene | 8.97% |
| Dibutyl phthalate | 8.80% |
| Vitamin E | 8.26% |
| Tetracosanol | 5.36% |
| n-Hexadecanoic acid | 5.21% |
| 1-Henethis compound | 5.11% |
Source: Kar et al., 2021. researchgate.net
The isolation and identification of specific compounds like this compound from complex plant matrices rely on a combination of sophisticated analytical techniques.
The primary method for identifying volatile and semi-volatile compounds from botanical extracts is Gas Chromatography-Mass Spectrometry (GC-MS) . researchgate.netphcogj.com In the case of S. racemosa, leaf extracts were directly analyzed using a hyphenated GC-MS technique, which allowed for the separation and identification of 57 different phytochemicals, including 1-henethis compound. researchgate.net
The general workflow for isolating esters from natural products involves several steps:
Extraction : This initial step uses solvents to draw out compounds from the plant material. mdpi.comslideshare.net Common methods include maceration, Soxhlet extraction, and modern techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), which can offer reduced extraction times and solvent use. mdpi.comnih.gov The choice of solvent is critical, as its polarity will determine the types of compounds extracted. nih.gov
Filtration and Concentration : After extraction, the solid plant material is filtered out, and the solvent is evaporated to yield a crude extract. slideshare.net
Chromatographic Separation : To isolate individual compounds from the complex crude extract, various chromatographic techniques are employed. nih.govColumn chromatography is a fundamental method for purification. nih.gov For more precise separation of long-chain esters and other lipids, High-Performance Liquid Chromatography (HPLC) is often used. taylorfrancis.com
Structural Characterization : Once a compound is isolated, its structure is determined. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern. nih.govNuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is used to elucidate the precise arrangement of atoms within the molecule. bohrium.comFourier-Transform Infrared Spectroscopy (FTIR) helps to identify the functional groups present, such as the characteristic ester carbonyl group. bohrium.comresearchgate.net
Postulated Biogenesis and Metabolic Precursors of Formate Esters
The biosynthesis of a long-chain ester like this compound is a multi-step process involving the convergence of pathways that produce its two fundamental components: a long-chain fatty alcohol (1-eicosanol) and a formate group.
The formation of the alcohol component begins with the synthesis of fatty acids. In plants, C16 and C18 fatty acids are produced in the plastids and then transported to the endoplasmic reticulum. oup.com Here, they are converted to their activated form, acyl-Coenzyme A (acyl-CoA), and undergo further elongation by fatty acid elongase complexes to create very-long-chain fatty acids (VLCFAs). oup.com The biosynthesis of fatty alcohols can then proceed through two main routes:
A two-step reduction where the fatty acyl-CoA is first reduced to a fatty aldehyde by a fatty acyl-CoA/ACP reductase (FAR). researchgate.netpnas.org This aldehyde is then further reduced to a primary alcohol. oup.com
A direct four-electron reduction of the fatty acyl-CoA to a fatty alcohol, also catalyzed by a FAR enzyme. pnas.org
For this compound, the precursor alcohol is 1-eicosanol (B7800029) (a C20 alcohol), which would be synthesized from its corresponding C20 very-long-chain fatty acid, eicosanoic acid. chemsrc.com
The second precursor is the formate group, derived from formic acid. Formic acid and its conjugate base, formate, are simple C1 compounds found in various biological systems. wikipedia.org The final step in the biosynthesis of this compound is the esterification reaction. This involves the enzymatic condensation of 1-eicosanol with an activated formate donor. nih.govresearchgate.net In many organisms, ester biosynthesis is catalyzed by acyltransferases or ester synthases, which join an alcohol with an acyl-CoA. nih.gov The formation of formate esters, specifically, can be catalyzed by enzymes like lipases, which facilitate the direct esterification of an alcohol with formic acid. mdpi.comgoogle.commdpi.com Therefore, the postulated pathway for this compound involves the synthesis of 1-eicosanol via the VLCFA pathway and its subsequent enzymatic esterification with a formate donor within the plant cell.
Advanced Synthetic Methodologies and Catalysis for Icosyl Formate
Enzymatic Esterification Strategies Using Lipases
Enzymatic synthesis, utilizing lipases as biocatalysts, offers a green alternative to conventional chemical methods. iaea.org These reactions proceed under mild conditions, reducing energy consumption and the formation of undesirable byproducts. mdpi.com Lipases are highly specific, capable of catalyzing esterification with high efficiency. mdpi.com
The efficiency of lipase-catalyzed synthesis of formate (B1220265) esters is highly dependent on the optimization of several key reaction parameters. Studies on analogous short-chain and aromatic formate esters, such as octyl formate and phenethyl formate, offer valuable insights into the conditions likely applicable to icosyl formate.
Enzyme Concentration: The concentration of the lipase (B570770) directly influences the reaction rate. For the synthesis of octyl formate, conversion increased with the concentration of Novozym 435 lipase up to 15 g/L, after which the conversion began to decrease slightly. mdpi.com A similar trend was observed in phenethyl formate synthesis, where the optimal concentration of Novozym 435 was also found to be 15 g/L. nih.gov This suggests that an optimal enzyme loading exists to maximize substrate interaction without causing mass transfer limitations or enzyme aggregation.
Molar Ratio of Reactants: The stoichiometry of formic acid to the alcohol (in this case, 1-icosanol) is a critical factor. In an equilibrium-driven reaction, using an excess of one reactant can shift the equilibrium towards product formation. For octyl formate synthesis, a formic acid to octanol (B41247) molar ratio of 1:7 resulted in the highest conversion. mdpi.com Similarly, a 1:5 molar ratio of formic acid to phenethyl alcohol was optimal for producing phenethyl formate. nih.gov An excess of the alcohol is often preferred as high concentrations of short-chain acids like formic acid can sometimes inhibit or deactivate the lipase enzyme.
Reaction Temperature: Lipases, being proteins, have an optimal temperature range for activity. For both octyl formate and phenethyl formate synthesis using Novozym 435, the highest conversion was achieved at 40°C. mdpi.comnih.gov Temperatures above this optimum can lead to denaturation of the enzyme and a subsequent loss of activity.
Solvent Type: The choice of solvent can significantly impact enzyme activity and substrate solubility. Solvents are often selected based on their hydrophobicity, commonly measured by the log P value. In studies for both octyl and phenethyl formate, 1,2-dichloroethane (B1671644) (log P = 1.48) was identified as the optimal solvent, leading to the highest conversion rates of 96.51% and 95.92%, respectively. nih.govacs.org
Table 1: Optimized Parameters for Lipase-Catalyzed Formate Ester Synthesis
| Parameter | Optimal Condition for Octyl Formate mdpi.comacs.org | Optimal Condition for Phenethyl Formate nih.gov |
|---|---|---|
| Enzyme | Novozym 435 | Novozym 435 |
| Enzyme Concentration | 15 g/L | 15 g/L |
| Molar Ratio (Acid:Alcohol) | 1:7 | 1:5 |
| Temperature | 40 °C | 40 °C |
| Solvent | 1,2-dichloroethane | 1,2-dichloroethane |
| Max. Conversion | 96.51% | 95.92% |
Novozym 435, which is lipase B from Candida antarctica immobilized on an acrylic resin, is a commercially available and widely studied catalyst for ester synthesis. mdpi.com Its stability and high activity make it suitable for producing various formate esters. researchgate.net In the synthesis of octyl formate, immobilized Novozym 435 was successfully reused for 10 cycles without a significant loss in conversion efficiency. iaea.orgacs.org For phenethyl formate synthesis, the enzyme could be recycled for at least 20 reactions when toluene (B28343) was used as the solvent, maintaining a conversion yield above 92%. nih.gov This demonstrates the economic feasibility and robustness of using immobilized lipase systems for continuous production processes. nih.govumsystem.edu
The lipase-catalyzed esterification of this compound follows a well-established mechanism. The reaction begins with the formation of an acyl-enzyme complex. mdpi.com The process, often referred to as a Ping-Pong Bi-Bi mechanism, involves several steps:
The serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of formic acid. nih.gov
This forms a tetrahedral intermediate. nih.gov
A molecule of water is eliminated, resulting in the formation of a stable acyl-enzyme complex.
The alcohol (1-icosanol) then enters the active site and its hydroxyl group attacks the acyl-enzyme intermediate.
This leads to the formation of a second tetrahedral intermediate.
The intermediate collapses, releasing the this compound ester and regenerating the free enzyme, which is then ready to catalyze another reaction cycle.
An excess of alcohol can sometimes lead to competitive inhibition, where the alcohol molecule binds to the enzyme's active site, preventing the formation of the initial acyl-enzyme complex. mdpi.com
Chemo-Catalytic and Homogeneous Synthetic Pathways
Traditional chemical synthesis remains a prevalent method for ester production, often employing homogeneous catalysts that are highly effective but can be difficult to separate from the final product.
The most direct chemo-catalytic route to this compound is the Fischer esterification, which involves the reaction of 1-icosanol with formic acid in the presence of an acid catalyst. athabascau.ca This is a reversible equilibrium reaction. masterorganicchemistry.com
Mechanism:
Protonation: The acid catalyst protonates the carbonyl oxygen of formic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.compatsnap.com
Nucleophilic Attack: The hydroxyl group of 1-icosanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. patsnap.com
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms. masterorganicchemistry.com
Elimination: A molecule of water is eliminated as a leaving group, forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product. masterorganicchemistry.com
To drive the reaction toward the product side, an excess of one reactant (typically the alcohol) is used, or water is removed from the reaction mixture as it forms, often through azeotropic distillation. patsnap.comvnaya.com
Catalysts:
Mineral Acids: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are common catalysts. patsnap.com However, for formic acid, strong dehydrating acids like H₂SO₄ can cause decomposition of the formic acid into carbon monoxide and water, which is an undesirable side reaction. sciencemadness.org Formic acid itself is a relatively strong acid and can self-catalyze the reaction to some extent. sciencemadness.org
Homogeneous Lewis Acids: More advanced and milder homogeneous catalysts have been developed. Simple zinc(II) salts (e.g., ZnO, Zn(OAc)₂) have proven effective for the esterification of fatty acids with long-chain alcohols at temperatures around 170°C. nih.govacs.org Similarly, zirconyl chloride (ZrOCl₂·8H₂O) has been shown to be a highly active catalyst for the direct condensation of long-chain carboxylic acids and alcohols. researchgate.net
Carbonylation reactions, which involve the addition of carbon monoxide (CO) to a substrate, represent a fundamental industrial route to formate esters. While not a direct synthesis of this compound, the carbonylation of methanol (B129727) to produce methyl formate is a large-scale industrial process that illustrates this pathway. mdpi.comdntb.gov.ua
The liquid-phase carbonylation of methanol is typically catalyzed by a strong base, such as sodium methoxide (B1231860) (CH₃ONa), at elevated temperature and pressure (e.g., 80°C and 4.5 MPa). mdpi.com The reaction proceeds via nucleophilic attack of the methoxide ion on carbon monoxide. iaea.orgmdpi.com
Mechanism for Methyl Formate Synthesis:
The methoxide ion (CH₃O⁻), the active catalytic species, performs a nucleophilic attack on carbon monoxide (CO). mdpi.com
This forms a methoxycarbonyl anion intermediate. mdpi.com
The intermediate then reacts with a molecule of methanol (CH₃OH) to produce methyl formate (HCOOCH₃) and regenerate the methoxide catalyst. mdpi.com
This process is highly selective for methyl formate. mdpi.com While direct carbonylation of long-chain alcohols like 1-icosanol is less common, palladium-catalyzed carbonylation of alcohols with CO is a known method for producing various formate esters. nih.gov
Oxidative Dehydrogenation Strategies for Formate Esters
Oxidative dehydrogenation represents a potent pathway for synthesizing formate esters. This strategy avoids the thermodynamic limitations often encountered in simple dehydrogenation reactions. sciengine.com A particularly effective method involves the aerobic oxidative coupling of alcohols with a C1 source, such as formaldehyde (B43269), catalyzed by supported gold nanoparticles. nih.govresearchgate.net
In a process applicable to the synthesis of this compound, 1-eicosanol (B7800029) would react with formaldehyde to form a labile hemiacetal intermediate. This intermediate subsequently undergoes aerobic oxidation on the surface of a catalyst, like gold nanoparticles supported on titania (Au/TiO₂), to yield the final ester product, this compound. nih.govresearchgate.net Research on other alcohols, such as 1-octanol, has demonstrated that this reaction proceeds with good to excellent yields and selectivity. nih.gov The aldehyde functionality of the resulting formate ester is deactivated towards further nucleophilic attack, preventing the formation of carbonate by-products. nih.gov
Another relevant strategy is the oxidative dehydrogenation of methanol, which produces methyl formate. sciengine.com This process can be catalyzed by various systems, including noble metals (Au, Ag, Pd, Pt) and metal oxides. sciengine.com The resulting methyl formate can then be used in a subsequent transesterification step with 1-eicosanol to produce this compound.
Heterogeneous Catalysis in Formate Ester Synthesis
Heterogeneous catalysis is central to modern chemical synthesis, offering significant advantages in catalyst separation, recovery, and recycling. rsc.org For formate ester synthesis, these catalysts are employed in both direct esterification and dehydrogenation routes.
Design and Application of Solid Catalysts
The design of solid catalysts for the synthesis of long-chain esters like this compound is critical and must account for the steric bulk of the reactants. Key catalyst types include:
Supported Metal Catalysts: Copper-based catalysts are widely used for the dehydrogenation of methanol to methyl formate. mdpi.com These catalysts, often supported on materials like silica, zirconia, or zinc oxide, demonstrate good performance. mdpi.comupc.edu For the oxidative coupling of long-chain alcohols, gold nanoparticles supported on metal oxides such as TiO₂ are highly effective. nih.govresearchgate.net The support can play a synergistic role, stabilizing the metal nanoparticles and participating in the catalytic mechanism. nih.gov Bimetallic catalysts, such as Au-Ag or Cu-Zn, can exhibit enhanced activity and stability. sciengine.comrsc.org
Solid Acid Catalysts: For the direct esterification of a long-chain alcohol like 1-eicosanol with formic acid, solid acid catalysts are a green alternative to corrosive mineral acids. mdpi.comcsic.es Materials such as ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-ZSM-5), and sulfonated carbons are effective. mdpi.comajgreenchem.comresearchgate.net The catalyst's structural properties, such as pore size and surface area, are crucial for accommodating large molecules. mdpi.com For instance, while zeolites can be effective, their small pore size may limit reactions involving bulky molecules like 1-eicosanol. mdpi.com Sulfonated carbons have shown high activity for the esterification of long-chain fatty acids and alcohols. ajgreenchem.com
Below is a table summarizing various heterogeneous catalyst systems applicable to formate ester synthesis.
| Catalyst System | Reaction Type | Reactants | Key Findings | Reference |
| Au/TiO₂ | Aerobic Oxidative Coupling | 1-Octanol, Paraformaldehyde | Forms octyl formate via a hemiacetal intermediate; recyclable catalyst. | nih.govresearchgate.net |
| Copper-Chromite | Dehydrogenation | Methanol | Produces methyl formate; activation energy of ~78 kJ/mol. | researchgate.net |
| Cu/SiO₂/MgO | Dehydrogenation | Methanol | High activity attributed to the presence of both acidic and basic sites. | upc.edu |
| Amberlyst-15 | Esterification | Oleic Acid, Various Alcohols | Effective solid acid catalyst, but thermal degradation occurs above 120 °C. | mdpi.com |
| SO₃H-Carbon | Esterification | Long-Chain Fatty Acids & Alcohols | Excellent yields (>95%) under solvent-free conditions at 90 °C. | ajgreenchem.com |
Mechanistic Aspects of Heterogeneous Catalyzed Esterification
Understanding the reaction mechanism is key to optimizing catalytic processes. For the synthesis of this compound, two primary heterogeneous catalytic mechanisms are relevant:
Fischer-Speier Esterification Mechanism: In the direct esterification of 1-eicosanol with formic acid over a solid acid catalyst, the reaction follows the Fischer-Speier mechanism. The process begins with the protonation of the carbonyl oxygen of formic acid by an acidic site on the catalyst surface. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 1-eicosanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the this compound ester and regenerate the catalytic site. mdpi.com
Oxidative Coupling Mechanism: For the synthesis via oxidative coupling of 1-eicosanol and formaldehyde on an Au/TiO₂ catalyst, the mechanism initiates with the reversible formation of a hemiacetal. This intermediate is then aerobically oxidized by the gold nanoparticle catalyst to produce the formate ester. nih.gov The support (TiO₂) may play a crucial role by providing basic sites necessary for a step in the catalytic cycle. nih.gov
Novel and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which promote the use of sustainable and non-polluting methods, are increasingly influencing the design of synthetic routes. thechemicalengineer.comsciencedaily.com
Metal-Free Catalysis for Esterification
To circumvent the cost and potential toxicity of metal catalysts, metal-free catalytic systems have emerged as a powerful green alternative. thechemicalengineer.comsciencedaily.comeurekalert.org
A notable example is the use of tetramethylammonium methyl carbonate (TMC) for transesterification. sciencedaily.comeurekalert.org This method could be applied to synthesize this compound by reacting methyl formate with 1-eicosanol. The TMC catalyst reacts in-situ with the alcohol (1-eicosanol) to form a reactive alkoxide ion. This alkoxide then attacks the starting ester (methyl formate), leading to the formation of this compound in high yields. eurekalert.org This approach is highly versatile and avoids the problem of catalyst deactivation by chelation, which can occur with metal catalysts and long-chain molecules. thechemicalengineer.comsciencedaily.comeurekalert.org
Other metal-free strategies include:
Sulfonated Carbon Catalysts: As mentioned previously, these solid acid catalysts derived from biomass are effective for the esterification of long-chain fatty acids and alcohols, representing a sustainable "waste-to-wealth" approach. ajgreenchem.com
Frustrated Lewis Pairs (FLPs): The rational design of main-group catalysts, such as boron/nitrogen-based FLPs, has enabled the metal-free cross-coupling of formate esters with organoboranes. chemrxiv.orgchemrxiv.org While this specific reaction produces aldehydes, it demonstrates the growing capability of metal-free systems to activate challenging bonds.
Synergistic Catalysis in Formate Ester Synthesis
Synergistic catalysis, where two distinct catalysts work in concert to promote a single transformation, offers a powerful strategy to enhance reaction efficiency and open new synthetic pathways. princeton.edunih.gov This approach involves the simultaneous activation of both the nucleophile and the electrophile. princeton.edunih.gov
For formate ester synthesis, synergistic effects can be observed in several systems:
Heterobimetallic Homogeneous Catalysts: Studies on CO₂ hydrogenation to formate have shown a pronounced synergistic effect in heterobimetallic complexes (e.g., Mo-Ir). mdpi.com The proximity of the two different metal centers allows for enhanced activation of the substrates, leading to a significant increase in catalytic activity compared to the individual metal components alone. mdpi.com
Combined Metal and Organocatalysis: This strategy combines a transition metal catalyst, which activates the electrophile, with an organocatalyst that activates the nucleophile. nih.gov A hypothetical application for this compound could involve a metal catalyst that activates formic acid or a derivative, while an aminocatalyst enhances the nucleophilicity of 1-eicosanol, facilitating a more efficient esterification.
Mechanistic Studies of Icosyl Formate Transformations
Reaction Kinetics and Thermodynamic Analysis of Esterification
The synthesis of icosyl formate (B1220265) via esterification is a reversible reaction between icosanol and formic acid. The kinetics and thermodynamics of this process are crucial for optimizing its yield.
The esterification of carboxylic acids with alcohols is typically a second-order reaction. jchr.org The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. jchr.orgrdd.edu.iq Increasing the reaction temperature generally increases the rate constant and the conversion of reactants to products, as esterification is often an endothermic process. rdd.edu.iqnih.gov However, since the reaction is reversible, an equilibrium state is eventually reached. rdd.edu.iqwikipedia.org To enhance the yield of icosyl formate, an excess of one reactant, typically the alcohol (icosanol), can be used to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. wikipedia.org
Thermodynamic analysis provides insight into the spontaneity and energy changes of the esterification reaction. The key parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A positive enthalpy change (ΔH > 0) indicates an endothermic reaction, meaning it requires an input of energy to proceed. nih.gov The change in Gibbs free energy (ΔG) determines the spontaneity of the reaction; a positive value suggests a nonspontaneous process under standard conditions. nih.gov
Table 1: General Thermodynamic Parameters for Esterification
| Thermodynamic Parameter | Significance in Esterification | Typical Observation |
| Enthalpy (ΔH) | Heat absorbed or released during the reaction. | Often positive (endothermic), requiring heat to drive the reaction forward. nih.gov |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | Can be positive, indicating a nonspontaneous reaction that requires energy input. nih.gov |
| Entropy (ΔS) | Change in the degree of disorder of the system. | Can be positive or negative depending on the specific reactants and conditions. |
This table presents generalized thermodynamic concepts applicable to esterification reactions, based on available literature for similar processes.
For long-chain esters, kinetic studies have been performed that can provide a model for this compound. For instance, the esterification of oleic acid with methanol (B129727) has been shown to follow second-order kinetics. nih.gov The activation energy (Ea) is a critical kinetic parameter that can be determined by studying the reaction rate at different temperatures. nih.gov
Exploration of Catalytic Mechanisms in Formate Ester Formation
Catalysts are essential for achieving practical rates of esterification. The formation of formate esters can be catalyzed by acids, enzymes, and other agents that facilitate the key bond-forming steps.
The most common method is Fischer esterification, which employs an acid catalyst, such as sulfuric acid. jove.com The mechanism begins with the protonation of the carbonyl oxygen of formic acid by the catalyst. jove.commasterorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of icosanol. jove.com This attack forms a tetrahedral intermediate. labxchange.orgmasterorganicchemistry.com Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to form the protonated ester. masterorganicchemistry.com Finally, deprotonation yields the final this compound ester and regenerates the acid catalyst. jove.com
Hydrogen bonding plays a significant role in the esterification process. In the absence of a strong acid catalyst, hydrogen bonding interactions can activate the alcohol and carboxylic acid. For instance, the solvent can form hydrogen bonds that lower the energy barrier for the reaction. chaseliquidfuels.org In certain catalytic systems, such as those using ionic liquids, multiple hydrogen bonds can form between the catalyst and the alcohol's hydroxyl group, which synergistically activates the substrate and promotes the reaction. nih.gov These interactions facilitate the nucleophilic attack and the subsequent steps of the mechanism. While esters themselves cannot act as hydrogen bond donors, their carbonyl oxygen can act as a hydrogen bond acceptor, allowing them to interact with water or alcohol molecules. libretexts.org
Kinetic isotope effect studies on the hydrolysis of other formate esters have provided detailed insights into the transition state structure. For the hydrolysis of certain esters, a nearly tetrahedral transition state is indicated by large kinetic isotope effects at the carbonyl oxygen. nih.gov This suggests that the bond between the carbonyl carbon and the attacking nucleophile is substantially formed in the transition state. The transition state for esterification is expected to have a similar geometry, where the C-O bond with the incoming alcohol is partially formed and the carbonyl π-bond is partially broken. The reaction proceeds through this high-energy state to form the products. nih.gov
Degradation Mechanisms and Stability Studies of Formate Esters
This compound, like other esters, is susceptible to degradation, primarily through hydrolysis. The stability of the ester is influenced by environmental factors such as pH, temperature, and the presence of moisture. oup.comencyclopedia.pub
Hydrolysis is the reverse of esterification, where the ester is cleaved by reaction with water to produce the corresponding carboxylic acid (formic acid) and alcohol (icosanol). libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed hydrolysis: This is the microscopic reverse of Fischer esterification. The reaction is reversible and does not proceed to completion unless a large excess of water is used. libretexts.org
Base-catalyzed hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid is deprotonated to form a carboxylate salt, which is not reactive towards the alcohol. libretexts.org The reaction goes to completion.
The stability of formate esters can also be affected by temperature. Studies on deep eutectic solvents containing cholinium chloride and formic acid have shown that higher temperatures increase the rate of ester formation, but also imply that the reverse reaction, hydrolysis, would be similarly affected. ua.ptacs.org The presence of water can significantly reduce the formation of the ester, indicating that it promotes the hydrolytic degradation pathway. ua.ptacs.org
In addition to hydrolysis, formate esters can undergo degradation through other pathways, such as atmospheric oxidation initiated by radicals like OH and Cl. acs.orgconicet.gov.ar For smaller formate esters, hydrogen abstraction from the alkyl chain is a dominant degradation pathway in the atmosphere. acs.org Thermal degradation of polymers containing nitrate (B79036) ester groups has also been shown to produce formate ester functionalities as a degradation product. kpi.ua
Table 2: Factors Affecting Formate Ester Stability
| Factor | Effect on Stability | Degradation Pathway |
| pH | Less stable at very low or high pH. | Acid- or base-catalyzed hydrolysis. oup.comlibretexts.org |
| Temperature | Stability generally decreases with increasing temperature. | Increased rate of hydrolysis and other thermal degradation reactions. encyclopedia.pubua.pt |
| Water | Presence of water promotes degradation. | Hydrolysis. ua.ptacs.orgnih.gov |
| Oxidants (e.g., OH radicals) | Can lead to degradation, particularly in the atmosphere. | Radical-initiated oxidation. acs.orgconicet.gov.ar |
This table summarizes general factors influencing the stability of formate esters based on available literature.
Reactions of the Formate Moiety within Esters
The formate group (HCOO-) imparts specific reactivity to the ester. Besides hydrolysis, this compound can participate in several other chemical transformations.
One important reaction is transesterification , where the alkoxy group of the ester is exchanged with that of another alcohol. masterorganicchemistry.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases and proceeds through a similar addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com For example, reacting this compound with methanol in the presence of a catalyst would lead to the formation of methyl formate and icosanol.
The formate ester can also react with strong nucleophiles like organometallic reagents (e.g., Grignard reagents). Unlike other esters which typically yield tertiary alcohols upon reaction with excess Grignard reagent, formate esters yield secondary alcohols. msu.edu This is because the first equivalent of the Grignard reagent adds to the carbonyl carbon, and after the elimination of the alkoxy group, a second equivalent adds to the resulting aldehyde intermediate. msu.edu
Advanced Spectroscopic and Chromatographic Analytical Techniques for Icosyl Formate
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysisresearchgate.netresearchgate.net
Gas chromatography-mass spectrometry stands as a primary technique for the analysis of volatile and semi-volatile compounds like icosyl formate (B1220265). In GC, the compound is vaporized and separated from other components in a mixture as it passes through a long capillary column. The retention time, or the time it takes for the compound to exit the column, is a characteristic feature used for its initial identification. Following separation, the mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The resulting mass spectrum, a plot of fragment mass-to-charge ratio versus intensity, serves as a molecular "fingerprint" that allows for highly accurate qualitative identification. libretexts.org
For long-chain esters such as icosyl formate, which was identified in the leaf extracts of Symplocos racemosa, specific GC conditions are required due to their high boiling points. researchgate.netresearchgate.net This typically involves using a high-temperature, non-polar or semi-polar capillary column and a programmed temperature ramp that extends to high temperatures to ensure the compound elutes from the column. mdpi.comshimadzu.com
Quantitative analysis, which determines the amount of the compound present, is achieved by measuring the area of the chromatographic peak. libretexts.org To ensure accuracy, this is often done relative to an internal standard—a known amount of a different compound added to the sample. By comparing the analyte's peak area to that of the internal standard and using a calibration curve, precise and reproducible quantification can be achieved. nih.gov
The analysis of this compound often involves its extraction from complex biological or environmental matrices. Sample preparation is a critical step to remove interfering substances and concentrate the analyte before GC-MS analysis. For wax esters and related lipids, this typically involves solvent extraction. shimadzu.com
While this compound can be analyzed directly by GC-MS, the broader analysis of lipids in a sample may require derivatization. researchgate.net Derivatization is a chemical reaction that converts a compound into a more volatile or thermally stable derivative, improving its chromatographic behavior. For instance, if the analytical goal is to characterize all fatty alcohols in a sample, the ester bond of this compound might be cleaved through a process called transesterification. uit.no This process would convert the icosanoyl portion into 1-eicosanol (B7800029), which could then be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) ether for easier analysis. shimadzu.com However, for the specific analysis of intact this compound, derivatization is generally not required.
Isotopic labeling is a powerful technique for enhancing the accuracy of quantitative analysis by GC-MS, particularly in complex samples where matrix effects can interfere with measurement. rsc.org This method involves using a stable isotope-labeled internal standard (SILIS), which is a version of the analyte (this compound) where one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).
A SILIS, for example, ¹³C-labeled this compound, is chemically identical to the natural compound and thus behaves identically during sample preparation, extraction, and chromatography. rsc.org However, because it has a higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of the SILIS to the sample at the beginning of the workflow, any loss of analyte during sample processing will affect both the labeled and unlabeled compounds equally. The ratio of the natural analyte to the labeled standard is measured by the mass spectrometer, allowing for highly accurate quantification that corrects for sample loss and ionization suppression. rsc.org
Another strategy involves the use of isotopically labeled derivatizing agents. For example, if analyzing a mixture of fatty acids and fatty acid methyl esters (FAMEs), the fatty acids can be esterified with a labeled alcohol like deuterated methanol (B129727) (CD₃OD). uni-due.de This allows the newly formed esters to be distinguished from any FAMEs originally present in the sample, as they will have a different molecular weight. uni-due.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecule's carbon-hydrogen framework.
The ¹H-NMR spectrum of this compound would display characteristic signals that confirm its structure. The most downfield signal would be a singlet for the unique formate proton (H-C=O). The protons on the methylene (B1212753) group directly attached to the ester oxygen (-O-CH₂-) would appear as a triplet, shifted downfield due to the deshielding effect of the oxygen atom. The long alkyl chain would produce a large, overlapping multiplet in the aliphatic region, and the terminal methyl group (-CH₃) would appear as a distinct triplet upfield.
The ¹³C-NMR spectrum provides complementary information. A key signal in the downfield region corresponds to the carbonyl carbon (C=O) of the ester. The carbon of the methylene group bonded to the oxygen (-O-CH₂-) would also be shifted downfield. The remaining carbons of the long icosyl chain would produce a series of signals in the aliphatic region, with the terminal methyl carbon appearing at the most upfield position. Spectral data for the parent alcohol, 1-eicosanol, can help in assigning the signals of the alkyl chain. guidechem.comguidechem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on standard chemical shift ranges for esters and data for analogous long-chain alcohols)
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-C=O | Formate Proton | ~8.0-8.2 (singlet) | N/A |
| C=O | Carbonyl Carbon | N/A | ~160-162 |
| -O-CH₂- | Methylene (alpha to O) | ~4.1-4.2 (triplet) | ~64-66 |
| -O-CH₂-CH₂- | Methylene (beta to O) | ~1.6-1.7 (multiplet) | ~28-30 |
| -(CH₂)₁₇- | Bulk Methylene Chain | ~1.2-1.4 (multiplet) | ~22-32 |
| -CH₃ | Terminal Methyl | ~0.8-0.9 (triplet) | ~14 |
Note: Spectra are typically recorded in a deuterated solvent like CDCl₃.
For unambiguous assignment of all signals in complex esters, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a complete picture of the molecular connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows which protons are coupled to each other, typically those on adjacent carbons. For this compound, it would reveal a correlation between the -O-CH₂- protons and the adjacent -CH₂- protons, and then trace the connectivity along the entire alkyl chain. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. An HSQC spectrum would definitively link every proton assignment from the ¹H spectrum to its corresponding carbon in the ¹³C spectrum, confirming the assignments in Table 1. pnas.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for identifying ester linkages. A crucial correlation would be observed between the protons of the -O-CH₂- group and the carbonyl carbon (C=O), providing unequivocal evidence of the formate ester structure. libretexts.orgmdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Characterizationguidechem.comguidechem.com
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. sepscience.com Both methods probe the vibrations of chemical bonds (stretching, bending), but they operate on different principles, often resulting in different spectral intensities for the same functional group.
IR spectroscopy measures the absorption of infrared light by a molecule. Polar bonds, such as the carbonyl group (C=O), produce very strong absorption bands, making IR an excellent tool for identifying esters. triprinceton.org The IR spectrum of this compound would be dominated by a very strong, sharp peak corresponding to the C=O stretch of the ester functional group. Other key bands include the C-O stretching vibrations and the various C-H stretching and bending vibrations from the long alkyl chain. scielo.br
Raman spectroscopy involves scattering monochromatic light from a laser. While it can detect polar bonds, it is particularly sensitive to non-polar, symmetric bonds. sepscience.com Therefore, in the Raman spectrum of this compound, the vibrations of the C-C backbone of the long alkyl chain would be prominent. The C=O stretch is also observable, though typically weaker than in the IR spectrum. cdnsciencepub.com
Table 2: Key Vibrational Frequencies for this compound (Predicted values based on standard functional group frequencies)
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 | Strong (IR/Raman) |
| C=O (Ester) | Stretching | 1735-1750 | 1735-1750 | Very Strong (IR), Medium (Raman) |
| C-O | Stretching | 1150-1250 | 1150-1250 | Strong (IR), Weak (Raman) |
| C-H (Alkyl) | Bending | 1375-1470 | 1375-1470 | Medium (IR/Raman) |
Ion Chromatography (IC) for Formate Ion Detection and Quantification
Ion Chromatography (IC) is a powerful and widely applied analytical technique for the determination of ionic species in aqueous solutions. sgs-institut-fresenius.deresearchgate.net For the analysis of this compound, IC is not used to detect the ester directly. Instead, it serves as a highly selective and sensitive method for quantifying the formate ion (HCOO⁻) following a controlled hydrolysis of the parent molecule. This approach allows for an indirect but accurate measure of the amount of this compound originally present in a sample.
The fundamental principle of IC involves the separation of ions based on their affinity for a stationary phase, which is an ion-exchange resin. sgs-institut-fresenius.deepa.gov For formate analysis, an anion-exchange column is employed. The process begins with the injection of an aqueous sample, containing the formate ions from the hydrolyzed this compound, into the IC system. A buffered aqueous solution, known as the eluent, carries the sample onto the column. epa.gov
As the sample passes through the anion-exchange column, negatively charged ions, including formate, compete with the eluent ions for the positively charged active sites on the resin. The strength of the interaction, and thus the retention time, varies for each type of anion. epa.gov Formate, being a weak organic acid, can be effectively separated from other common inorganic and organic anions that might be present in the sample matrix. jst.go.jpshimadzu.com
A critical component in modern IC systems for anion analysis is the suppressor. epa.gov This device is placed after the analytical column and before the detector. Its function is to reduce the background conductivity of the eluent while simultaneously converting the analyte anions into their more conductive acid forms (e.g., formic acid). epa.govthermofisher.com This chemical suppression significantly enhances the signal-to-noise ratio, leading to much lower detection limits. thermofisher.com The final step is detection, which is typically accomplished using a conductivity detector that measures the electrical conductivity of the solution as it elutes from the suppressor. sgs-institut-fresenius.deepa.gov The resulting chromatogram shows peaks corresponding to each separated anion, with the peak area being proportional to its concentration.
The selection of the column and eluent is critical for achieving good separation. Anion-exchange columns like the Dionex IonPac™ AS-series or Metrohm Metrosep A Supp are commonly used for formate analysis. d-nb.inforesearchgate.net Eluents are typically dilute solutions of sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or sodium hydroxide (B78521) (NaOH). jst.go.jpmorana-rtd.com By optimizing the eluent concentration and flow rate, baseline separation of formate from potentially interfering ions like fluoride (B91410) and acetate (B1210297) can be achieved in a relatively short time. d-nb.infomorana-rtd.comnih.gov
The table below summarizes typical conditions and performance metrics for the analysis of formate ions using Ion Chromatography, which would be applicable after the hydrolysis of this compound.
| Parameter | Condition/Value | Source(s) |
| Analytical Column | Dionex IonPac AS11-HC (4 x 250 mm) | morana-rtd.com |
| Metrohm Metrosep A Supp 7 | d-nb.inforesearchgate.net | |
| Shodex IC SI-52 4E | shimadzu.com | |
| Guard Column | Dionex IonPac AG11-HC (4 x 50 mm) | morana-rtd.com |
| Eluent | 4 mM NaOH | morana-rtd.com |
| 3.6 mmol/L Na₂CO₃ | d-nb.inforesearchgate.net | |
| 3.2 mmol/L Na₂CO₃ / 1.0 mmol/L NaHCO₃ | nih.gov | |
| Detection | Suppressed Conductivity | epa.govmorana-rtd.comresearchgate.net |
| Flow Rate | 1.0 - 1.5 mL/min | morana-rtd.comnih.gov |
| Analysis Time | < 10 minutes | d-nb.inforesearchgate.net |
| Detection Limit (LOD) | 0.014 - 0.21 ng | morana-rtd.comnih.gov |
This table presents a compilation of typical parameters from various sources for the IC analysis of the formate ion.
Hyphenated Analytical Systems for Comprehensive Profiling
To analyze the intact this compound molecule and to obtain a comprehensive chemical profile of complex samples containing it, hyphenated analytical techniques are indispensable. These systems combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Given that this compound is an ester of a long-chain alcohol, it possesses sufficient volatility, particularly at the high temperatures used in GC injectors and ovens, to be amenable to this technique. GC-MS has been successfully used to identify related long-chain esters in various natural extracts. For instance, 1-henethis compound, a compound structurally similar to this compound, was identified in fungal extracts using GC-MS analysis. morana-rtd.com
In a typical GC-MS analysis, the sample is first vaporized in a heated injector and introduced into a long, thin capillary column. sgs-institut-fresenius.de The column's inner surface is coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. researchgate.net As the separated compounds exit the column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons (electron ionization) or undergo a gentler chemical ionization process, causing them to fragment into characteristic, predictable patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint" for the molecule. jst.go.jp By comparing this spectrum to established libraries, the identity of the compound can be confirmed. morana-rtd.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique to GC-MS and is particularly well-suited for analyzing less volatile or thermally fragile compounds. researchgate.net It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. researchgate.net For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is a common separation mode. In RP-HPLC, the stationary phase is nonpolar, and a polar mobile phase is used.
The interface between the LC and the MS is crucial, as it must efficiently remove the liquid solvent while transferring the analyte molecules into the gas phase for ionization. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for this purpose. The use of certain mobile phase additives, or modifiers, can significantly enhance ionization efficiency. acs.org For the analysis of a formate ester, the use of ammonium (B1175870) formate (NH₄HCO₂) as a mobile phase modifier is particularly relevant. thermofisher.comacs.org It can help to improve peak shape and promote the formation of specific adduct ions (e.g., [M+NH₄]⁺), which aids in the identification and quantification of the target analyte. acs.org LC coupled with tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and sensitivity, allowing for structural elucidation and trace-level quantification.
The table below summarizes key aspects of hyphenated systems for the analysis of this compound and related compounds.
| Technique | Separation Principle | Ionization Method | Key Application for this compound | Source(s) |
| GC-MS | Partitioning based on volatility and interaction with stationary phase. | Electron Ionization (EI), Chemical Ionization (CI) | Identification and quantification of the intact ester in complex volatile mixtures. | sgs-institut-fresenius.deresearchgate.netmorana-rtd.com |
| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Analysis of the intact, less volatile ester; profiling in complex matrices. | researchgate.netd-nb.infoacs.org |
| LC-MS/MS | LC separation followed by two stages of mass analysis. | ESI, APCI | High-specificity detection, structural confirmation, and trace quantification. | researchgate.netepa.govd-nb.info |
This table outlines the principles and applications of major hyphenated analytical systems for profiling this compound.
Theoretical and Computational Chemistry of Icosyl Formate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of molecules. mdpi.comnrel.gov For icosyl formate (B1220265), these calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its geometry.
Key electronic properties that can be calculated include the distribution of electron density, which reveals the polar regions of the molecule, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. dovepress.com
Table 1: Predicted Molecular Properties of a Model Ester (Ethyl Formate) using DFT Note: This is illustrative data for a smaller ester, as specific data for icosyl formate is not available.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 1.8 D |
Molecular Dynamics Simulations of Esterification and Intermolecular Interactions
Molecular dynamics (MD) simulations allow for the study of the movement of atoms and molecules over time, providing insights into dynamic processes such as chemical reactions and intermolecular interactions. utoronto.ca An MD simulation of the esterification reaction to form this compound could elucidate the pathway by which icosanol and formic acid react, including the role of a catalyst. csic.es
Furthermore, MD simulations can model how this compound molecules interact with each other and with other molecules in a solution or at an interface. iitg.ac.in These simulations can reveal information about aggregation, orientation at surfaces, and the formation of hydrogen bonds or other non-covalent interactions. csic.esiitg.ac.in
Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations Note: This table provides a conceptual example of data that could be obtained from MD simulations.
| Interaction Type | System | Calculated Interaction Energy (kJ/mol) |
|---|---|---|
| van der Waals | This compound Dimer | -15.2 |
| Electrostatic | This compound Dimer | -5.8 |
| Hydrogen Bonding | This compound with Water | -22.5 |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a key tool for investigating the mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. mdpi.com This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. nih.gov
For the hydrolysis of this compound, for example, computational modeling could determine the activation energy and the structure of the transition state, clarifying whether the reaction proceeds through a neutral, acid-catalyzed, or base-catalyzed mechanism. mdpi.comnih.gov
In Silico Prediction of Chemical Reactivity and Selectivity
In silico methods use computational models to predict the chemical reactivity and selectivity of molecules. nih.gov Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and molecular electrostatic potential (MEP) maps, can identify the most reactive sites in a molecule for electrophilic or nucleophilic attack. dovepress.comfrontiersin.org
For this compound, these methods could predict which atoms are most susceptible to reaction. For instance, the carbonyl carbon would be predicted as a site for nucleophilic attack, while the carbonyl oxygen would be a site for protonation or interaction with electrophiles. This information is valuable for predicting the outcomes of various chemical transformations. nih.gov
Applications of Machine Learning in Formate Chemistry
Machine learning (ML) is increasingly being used in chemistry to predict molecular properties, reaction outcomes, and to accelerate the discovery of new molecules and catalysts. nih.govchemrxiv.org In the context of formate chemistry, ML models could be trained on large datasets of known formate esters and their properties. neovarsity.org
Once trained, these models could rapidly predict properties for new or unstudied formates like this compound, such as their solubility, boiling point, or even their potential toxicity, based solely on their molecular structure. sci-hub.se ML can also be applied to predict the success of esterification reactions under different conditions, optimizing synthetic routes. researchgate.net
Future Perspectives in Icosyl Formate Research
Integration of Advanced Computational and Experimental Methods for Discovery
The synergy between computational modeling and experimental validation is poised to revolutionize the study of long-chain esters like icosyl formate (B1220265). Advanced computational methods offer predictive power that can significantly streamline laboratory research, reducing time and resource expenditure.
Computational Approaches:
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods are instrumental in elucidating reaction mechanisms at the atomic level. nih.gov For the synthesis of icosyl formate, DFT calculations can model the transition states of the esterification reaction, predict activation energies, and assess the thermodynamic feasibility of different synthetic routes. bohrium.com This insight is crucial for optimizing reaction conditions and designing more efficient catalysts. eurekalert.org
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information on the interactions of long-chain esters with other molecules or surfaces. chalmers.se This is particularly relevant for understanding how this compound might behave in biological systems or as a component in material formulations. For instance, simulations can model how the long alkyl chain influences water distribution and hydrogen bonding, which is critical for applications in areas like drug delivery or polymer science. chalmers.se
In Silico Screening: Computational tools can rapidly screen potential catalysts or predict the drug-like properties of compounds. jpionline.org This allows researchers to prioritize experimental efforts on the most promising candidates, accelerating the discovery of novel applications for this compound and related molecules. jpionline.org
The integration of these computational predictions with experimental validation through techniques like spectroscopy and calorimetry creates a powerful feedback loop, where theoretical models are refined by real-world data, leading to a deeper and more accurate understanding of the chemical system. bohrium.comjpionline.org
Development of Advanced Catalytic Systems for Sustainable Production
The industrial production of esters has traditionally relied on methods that can be energy-intensive and generate significant waste. Future research is heavily focused on developing green and sustainable catalytic systems for the synthesis of long-chain esters such as this compound.
Key Areas of Development:
Enzymatic Catalysis: Biocatalysts like lipases and formate dehydrogenases offer a highly selective and environmentally benign route to ester synthesis. rsc.orgresearchgate.net Lipases have been successfully used for the esterification of various acids and alcohols under mild conditions. researchgate.net Formate dehydrogenase (FDH) is particularly interesting as it catalyzes the reversible oxidation of formate, suggesting potential for both the synthesis and selective cleavage of formate esters. rsc.orgnih.govwikipedia.org Studies show that for formate esters, conversion rates tend to increase with the length of the alkyl chain, a promising indicator for the synthesis of this compound. rsc.org
Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and catalyst recycling, aligning with green chemistry principles. mdpi.commdpi.com Materials like sulfonated zeolites, metal oxides (e.g., CaO, MgO), and functionalized carbon are being explored for esterification and transesterification reactions due to their stability and reusability. mdpi.comtandfonline.com These catalysts can operate under solvent-free conditions, further reducing the environmental impact. mdpi.com
Advanced Homogeneous Catalysis: While heterogeneous systems are often preferred, advancements in homogeneous catalysis are also driving sustainability. Palladium-catalyzed reactions, for example, can use aryl formates as a source of carbon monoxide, avoiding the direct handling of toxic CO gas. mdpi.comkyoto-u.ac.jporganic-chemistry.orgresearchgate.net Similarly, novel bimetallic oxide clusters (e.g., Rhodium-Ruthenium) can use molecular oxygen as the sole oxidant for ester synthesis, with water being the only byproduct, representing a significant leap in green chemical production. eurekalert.org
Table 1: Comparison of Advanced Catalytic Systems for Ester Synthesis
| Catalytic System | Key Features | Advantages | Potential for this compound |
|---|---|---|---|
| Enzymatic (e.g., Lipase (B570770), FDH) | High selectivity, mild reaction conditions. rsc.orgresearchgate.net | Environmentally friendly, minimal byproducts, high purity. rsc.orgnih.gov | High; trend of increased reactivity with longer chains is beneficial. rsc.org |
| Heterogeneous (e.g., Zeolites, Metal Oxides) | Solid, reusable catalyst, often enables solvent-free reactions. mdpi.commdpi.com | Ease of separation, reduced waste, high thermal stability. mdpi.com | Very promising for scalable, green industrial production. |
| Advanced Homogeneous (e.g., Pd, Rh/Ru) | Uses O2 or formate esters as reagents, high efficiency. eurekalert.orgorganic-chemistry.org | Avoids hazardous inputs (e.g., CO gas), atom-economical. eurekalert.orgorganic-chemistry.org | Excellent; offers novel, efficient synthetic pathways. |
Exploration of Novel Chemical Reactivities and Transformative Applications
Beyond its potential use as a wax ester, future research will explore novel chemical transformations of this compound to synthesize other valuable compounds. The formate group, though simple, can participate in a range of unique catalytic reactions.
Emerging Reactive Pathways:
Catalytic Conversion to Carboxylic Acids: It has been demonstrated that formate esters can be directly converted into their corresponding carboxylic acids using transition metal catalysts like iridium or rhodium, bypassing the need for carbon monoxide. google.com This could provide a pathway from 1-eicosanol (B7800029) to eicosanoic acid via its formate ester.
Decarbonylation and Related Reactions: Palladium and ruthenium complexes are known to catalyze the decarbonylation or decarboxylation of alkyl formates. acs.org This reactivity could be harnessed in synthetic sequences where the formate group acts as a temporary functional group or a leaving group. Palladium-catalyzed reactions of formate esters with alkenes can also be used to achieve carbonylation, producing linear or branched carboxylic esters depending on the catalyst system. rsc.org
Selective Enzymatic Cleavage: The enzyme formate dehydrogenase (FDH) can selectively and quantitatively cleave formate esters to produce the corresponding alcohol and carbon dioxide. rsc.org This reaction is irreversible and highly specific, meaning it does not affect other types of esters. rsc.org This unique reactivity makes the formate group an excellent candidate as a protective group in complex organic syntheses, with FDH providing a mild and highly specific method for deprotection. rsc.org
These novel reactivities could position this compound as a versatile intermediate in the synthesis of other long-chain molecules, expanding its utility far beyond its current known occurrences.
Methodological Advancements in Analytical Detection and Structural Characterization
Accurate and sensitive detection methods are crucial for studying this compound, whether it is being identified in complex natural extracts or characterized as a synthetic product. Future research will benefit from the continuous improvement of analytical instrumentation and methodologies.
State-of-the-Art Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This remains a cornerstone technique for the analysis of volatile and semi-volatile compounds. GC-MS has been successfully used to identify 1-henethis compound (an isomer of this compound) and other long-chain esters in various plant extracts. nih.govansfoundation.orghorizonepublishing.comekb.eg Magnetic solid-phase extraction coupled with GC-MS is an emerging technique for the selective analysis of long-chain esters in complex matrices. nih.govsciopen.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For very long-chain or thermally sensitive esters, LC-MS is often the method of choice. nih.gov The development of Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), provides exceptional sensitivity and mass accuracy. jomped.orgmdpi.com This combination, often denoted as UPLC-QTOF-MS, allows for the confident identification of compounds in complex mixtures based on their exact mass and fragmentation patterns, and is increasingly vital in metabolomics and natural product discovery. jomped.orgbiorxiv.orgscirp.orgfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, particularly of synthetic products, NMR remains indispensable. Advanced NMR techniques, combined with computational predictions of chemical shifts, can be used to unambiguously determine the absolute configuration of complex molecules. frontiersin.orgmdpi.com
Table 2: Key Analytical Methods for this compound Research
| Technique | Primary Application | Strengths | Limitations |
|---|---|---|---|
| GC-MS | Identification in natural extracts; purity analysis of synthetic products. ansfoundation.orgsciopen.com | Excellent separation for volatile compounds, extensive libraries for identification. | Requires derivatization for some compounds; not suitable for thermally unstable molecules. csic.es |
| UPLC-QTOF-MS | Metabolomic profiling; identification in complex mixtures. jomped.orgbiorxiv.org | High sensitivity, high mass accuracy, suitable for non-volatile compounds. mdpi.comcsic.es | Isomer differentiation can still be challenging; requires authentic standards for absolute confirmation. |
| NMR Spectroscopy | Complete structural elucidation of new or synthetic compounds. frontiersin.orgmdpi.com | Provides detailed structural connectivity and stereochemistry. | Lower sensitivity compared to MS; requires pure samples in larger quantities. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing high-purity icosyl formate, and how can reaction conditions be systematically optimized?
- Methodology : Use factorial design experiments (e.g., response surface methodology) to evaluate variables like temperature, catalyst type, and solvent polarity. Monitor purity via GC-MS or HPLC and validate with NMR spectroscopy .
- Key Considerations : Reproducibility requires detailed documentation of stoichiometry, purification steps (e.g., column chromatography), and characterization data (e.g., retention indices, spectral libraries) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodology : Combine FT-IR for ester group identification (C=O stretch at ~1740 cm⁻¹), H/C NMR for chain-length confirmation, and mass spectrometry for molecular weight validation. Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities .
Q. How does this compound’s stability vary under different storage conditions, and what degradation products form over time?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Analyze degradation via LC-MS and identify products using fragmentation patterns. Compare kinetic models (zero-order vs. first-order) to predict shelf life .
Advanced Research Questions
Q. How can conflicting data on this compound’s solubility in polar solvents be resolved?
- Methodology : Perform systematic solubility trials using standardized solvents (e.g., DMSO, ethanol) under controlled temperatures. Apply Hansen solubility parameters and computational COSMO-RS models to predict miscibility gaps. Publish raw datasets to enable meta-analyses .
- Data Contradiction Analysis : Compare experimental protocols (e.g., saturation vs. cloud-point methods) to identify methodological biases .
Q. What experimental designs are suitable for probing this compound’s interactions with lipid bilayers in biomedical applications?
- Methodology : Use Langmuir-Blodgett troughs to measure monolayer penetration kinetics. Pair with fluorescence microscopy (e.g., Laurdan dye) to assess membrane fluidity changes. Validate with MD simulations to map interaction energetics .
- Ethical Considerations : Ensure biocompatibility studies adhere to OECD guidelines for in vitro toxicity testing .
Q. How can computational models (e.g., QSAR, MD) predict this compound’s environmental persistence, and what validation experiments are critical?
- Methodology : Develop QSAR models using existing biodegradation datasets. Validate via OECD 301B ready biodegradability tests. Use high-resolution mass spectrometry to track metabolite formation in soil/water matrices .
Methodological Frameworks
- PICOT Framework : For hypothesis-driven studies (e.g., "In in vitro models [P], does this compound [I] compared to shorter-chain esters [C] alter membrane permeability [O] over 24h [T]?") .
- FINER Criteria : Ensure questions are Feasible (e.g., access to GC-MS), Novel (e.g., unexplored chain-length effects), and Relevant (e.g., applications in drug delivery) .
Data Presentation & Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
